molecular formula C17H24ClN3O B1465979 Psn 375963 hydrochloride

Psn 375963 hydrochloride

Cat. No.: B1465979
M. Wt: 321.8 g/mol
InChI Key: ONDLSENXTCSHGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Psn 375963 hydrochloride, also known as this compound, is a useful research compound. Its molecular formula is C17H24ClN3O and its molecular weight is 321.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyridines - Pyridones - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biochemical Analysis

Biochemical Properties

Psn 375963 hydrochloride acts as an effective agonist for GPR119, with EC50 values of 8.4 μM for human GPR119 and 7.9 μM for mouse GPR119 . This compound exhibits similar potency to the endogenous agonist oleoylethanolamide (OEA). This compound interacts with several biomolecules, including enzymes and proteins involved in glucose metabolism and insulin secretion. The activation of GPR119 by this compound leads to increased intracellular calcium levels and cyclic AMP (cAMP) production, which are critical for insulin secretion and glucose homeostasis .

Cellular Effects

This compound influences various cellular processes, particularly in pancreatic beta cells. It enhances insulin secretion by activating GPR119, which in turn increases intracellular calcium and cAMP levels . This compound also affects cell signaling pathways, such as the glucagon-like peptide-1 (GLP-1) pathway, which is involved in glucose metabolism and appetite regulation . Additionally, this compound has been shown to reduce body weight gain and white adipose tissue deposition in animal models, indicating its potential role in obesity management .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to GPR119, a G protein-coupled receptor predominantly expressed in pancreatic beta cells and the gastrointestinal tract. Upon binding, this compound activates GPR119, leading to the activation of downstream signaling pathways that increase intracellular calcium and cAMP levels . These changes promote insulin secretion and enhance glucose uptake in peripheral tissues. Furthermore, this compound modulates gene expression related to glucose metabolism and insulin signaling .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is stable under recommended storage conditions and maintains its potency in in vitro and in vivo studies . Long-term exposure to this compound has shown sustained effects on insulin secretion and glucose metabolism, with no significant degradation observed over time

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively enhances insulin secretion and improves glucose tolerance . At higher doses, this compound may exhibit toxic or adverse effects, such as hypoglycemia and gastrointestinal disturbances . It is essential to determine the optimal dosage range to maximize the therapeutic benefits while minimizing potential side effects.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those related to glucose metabolism and insulin signaling. The activation of GPR119 by this compound leads to increased cAMP production, which plays a crucial role in regulating glucose homeostasis . This compound also interacts with enzymes and cofactors involved in the synthesis and degradation of glucose and lipids, affecting metabolic flux and metabolite levels .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. Once inside the cells, this compound localizes to the plasma membrane, where it interacts with GPR119 . The compound’s distribution within tissues is influenced by its affinity for GPR119 and its ability to cross cellular membranes . Understanding the transport and distribution mechanisms of this compound is essential for optimizing its therapeutic applications.

Subcellular Localization

This compound primarily localizes to the plasma membrane, where it exerts its effects by binding to GPR119 . The compound’s activity and function are influenced by its subcellular localization, as the interaction with GPR119 is crucial for its biological effects. Additionally, post-translational modifications and targeting signals may direct this compound to specific cellular compartments, further modulating its activity and function .

Properties

IUPAC Name

5-(4-butylcyclohexyl)-3-pyridin-4-yl-1,2,4-oxadiazole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O.ClH/c1-2-3-4-13-5-7-15(8-6-13)17-19-16(20-21-17)14-9-11-18-12-10-14;/h9-13,15H,2-8H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONDLSENXTCSHGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1CCC(CC1)C2=NC(=NO2)C3=CC=NC=C3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.